molecular formula C15H14ClN3O2S B301857 N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide

货号 B301857
分子量: 335.8 g/mol
InChI 键: SCKHQXZHKPIPMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide, also known as CCT251545, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be a valuable tool in the development of novel cancer therapies.

作用机制

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide targets the enzyme, MTH1, which is involved in the maintenance of intracellular nucleotide pools. By inhibiting MTH1, N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide induces oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide has also been shown to have anti-inflammatory properties. It has been demonstrated to inhibit the release of pro-inflammatory cytokines and to reduce inflammation in animal models of disease.

实验室实验的优点和局限性

One advantage of N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide is its specificity for MTH1, which reduces the risk of off-target effects. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

未来方向

There are several potential future directions for research on N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide. One area of interest is the development of combination therapies that use N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide in conjunction with other anti-cancer agents. Another potential direction is the investigation of N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide in other disease models, such as inflammatory bowel disease and neurodegenerative disorders. Additionally, there is a need for further optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo.

合成方法

The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide involves a multi-step process that starts with the reaction of 5-chloropyridine-2-carbonyl chloride with thiourea to form the intermediate compound, N-(5-chloropyridin-2-yl)thiourea. This intermediate is then reacted with 4-ethoxybenzoyl chloride to yield the final product, N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide.

科学研究应用

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. In these studies, N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis.

属性

产品名称

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide

分子式

C15H14ClN3O2S

分子量

335.8 g/mol

IUPAC 名称

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide

InChI

InChI=1S/C15H14ClN3O2S/c1-2-21-12-6-3-10(4-7-12)14(20)19-15(22)18-13-8-5-11(16)9-17-13/h3-9H,2H2,1H3,(H2,17,18,19,20,22)

InChI 键

SCKHQXZHKPIPMD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl

规范 SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。